

4-Nitroindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Nitroindole

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An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Relevance of **4-Nitroindole** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **4-nitroindole**, a key chemical intermediate in various research and development sectors. The document details its fundamental molecular and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its emerging role in oncology research, particularly in the context of c-Myc oncogene regulation.

Core Molecular and Physical Properties

4-Nitroindole is a solid, crystalline compound, appearing as a yellow to brown powder.[\[1\]](#)[\[2\]](#) Its molecular and physical characteristics are crucial for its application in organic synthesis and drug design.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1] [3]
Molecular Weight	162.15 g/mol	[1] [3]
Melting Point	203-207 °C	[2]
Appearance	Yellow to brown crystalline powder	[1] [2]
Solubility	Soluble in acetone, dichloromethane, ethyl acetate, and methanol.	[2]
CAS Number	4769-97-5	[1]

Experimental Protocol: Synthesis of 4-Nitroindole

The following protocol is a detailed method for the synthesis of **4-nitroindole**, adapted from a procedure published in *Organic Syntheses*.[\[1\]](#) This synthesis involves the preparation of an intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, followed by its cyclization to form **4-nitroindole**.

Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

- Reaction Setup: In a 1-liter, one-necked, round-bottomed flask equipped with a Claisen condenser and a drying tube, combine 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline.[\[1\]](#)
- Reaction: Heat the solution to 120°C. Continuously distill off the ethanol that forms over approximately 1 hour.[\[1\]](#)
- Purification: Perform a fractional vacuum distillation of the residue. The imidate ester will be collected at 156–158°C/6 mm as a light-yellow oil that solidifies upon cooling (mp 57–58°C). The expected yield is approximately 184 g (88%).[\[1\]](#)

Part B: Synthesis of 4-Nitroindole

- Preparation of Reagent: In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide. While cooling and stirring vigorously, add 11 g (0.13 mol) of potassium ethoxide.[1]
- Cyclization Reaction: Immediately (within a few seconds), pour the resulting solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.[1]
- Reaction Conditions: Stir the deep-red solution for 1 hour at approximately 40°C. The reaction can be monitored by TLC using dichloromethane as the eluent.[1]
- Precipitation: Transfer the solution to a 1-liter beaker and add water while stirring to induce the smooth precipitation of **4-nitroindole**.[1]
- Isolation and Purification: Filter the product and dry it to obtain a brownish-yellow solid. This crude product can be purified by sublimation at 170°C/0.5 mm or by recrystallization from methanol, ethanol, or acetonitrile to yield yellow crystals with a melting point of 204–206°C. The final yield is approximately 11.5 g (71%).[1]

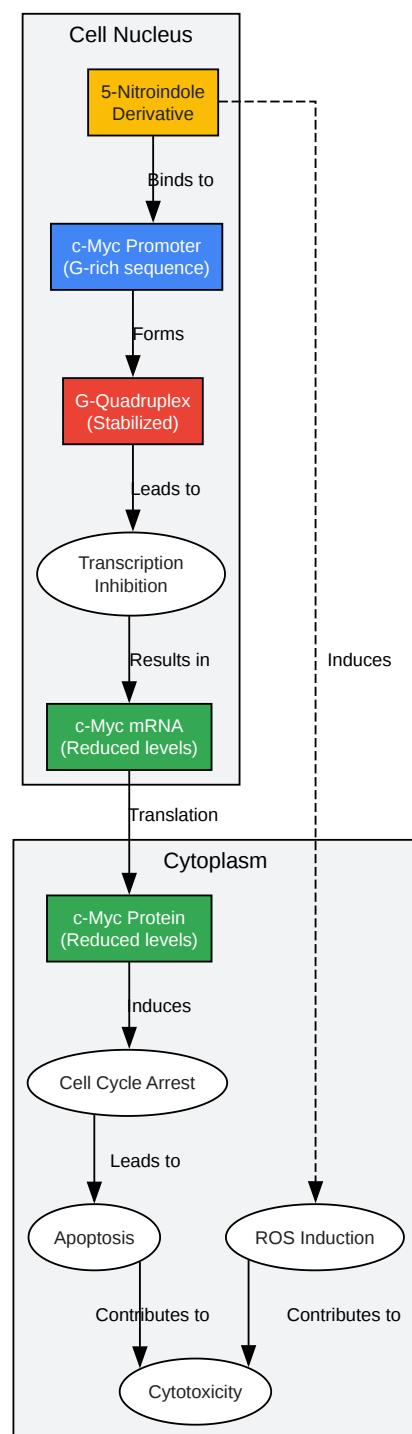
Biological Activity and Signaling Pathways

While **4-nitroindole** itself is primarily a synthetic intermediate, the broader class of nitroindoles, particularly 5-nitroindole derivatives, has garnered significant interest in oncology for its potential to target the c-Myc oncogene.[4] The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers and plays a critical role in cell proliferation and survival.[4]

Derivatives of 5-nitroindole have been shown to bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc gene.[2][4] This stabilization inhibits the transcription of the c-Myc gene, leading to a downregulation of the c-Myc protein.[2][4] The reduction in c-Myc levels disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[2][4] Furthermore, some of these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells.[2][4]

Below is a diagram illustrating the proposed mechanism of action for 5-nitroindole derivatives in the downregulation of c-Myc expression.

Mechanism of c-Myc Downregulation by 5-Nitroindole Derivatives

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Caption: Proposed signaling pathway of 5-nitroindole derivatives.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols for **4-nitroindole**, along with the mechanistic insights into the biological activities of related nitroindole compounds, aim to facilitate further research and development in this promising area.

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